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molecular formula C14H12N2O B8466357 4-(3-Ethynylphenoxy)benzene-1,2-diamine CAS No. 58297-25-9

4-(3-Ethynylphenoxy)benzene-1,2-diamine

Cat. No. B8466357
M. Wt: 224.26 g/mol
InChI Key: ZHSBXPTVBMMGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975444

Procedure details

To a rapidly stirred solution containing 41 g (230 mmoles) of sodium hydrosulfite and 32 g (230 mmoles) of potassium carbonate dissolved in 250 ml of water was added dropwise a solution containing 6.7 g (23.4 mmoles) of 4-(3-ethynylphenoxy)-o-dinitrobenzene dissolved in 50 ml of methanol. The reaction mixture changed from black to white within several minutes after the addition. The white solution was evaporated in vacuo at 50°C to remove the methanol. The remaining aqueous solution was then extracted with several 50 ml portions of methylene chloride. The combined extracts were washed with one 50 ml portion of water, dried over molecular sieves and evaporated to dryness to yield 4.45 g (85%) of 4-(3-ethynylphenoxy)-o-phenylenediamine in the form of a colorless oil.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+].[C:15]([C:17]1[CH:18]=[C:19]([CH:33]=[CH:34][CH:35]=1)[O:20][C:21]1[CH:26]=[CH:25][C:24]([N+:27]([O-])=O)=[C:23]([N+:30]([O-])=O)[CH:22]=1)#[CH:16]>O.CO>[C:15]([C:17]1[CH:18]=[C:19]([CH:33]=[CH:34][CH:35]=1)[O:20][C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[C:23]([NH2:30])[CH:22]=1)#[CH:16] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C(#C)C=1C=C(OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise a solution
CUSTOM
Type
CUSTOM
Details
white within several minutes
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The white solution was evaporated in vacuo at 50°C
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous solution was then extracted with several 50 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with one 50 ml portion of water
CUSTOM
Type
CUSTOM
Details
dried over molecular sieves
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(OC2=CC(=C(C=C2)N)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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